Ethyl 3-(2-chloro-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate

Lipophilicity LogP Physicochemical_properties

Ethyl 3-(2-chloro-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate (CAS 2734778-84-6, MFCD34564388) is a β-hydroxy ester comprising a 2-chloro-5-(trifluoromethyl)phenyl ring linked to a 3-hydroxypropanoate ethyl ester side chain. The compound has a molecular formula of C₁₂H₁₂ClF₃O₃, a molecular weight of 296.67 g/mol, one undefined stereocenter (C-3 hydroxyl-bearing carbon), and a computed XLogP3-AA of 2.8.

Molecular Formula C12H12ClF3O3
Molecular Weight 296.67 g/mol
Cat. No. B13669361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(2-chloro-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate
Molecular FormulaC12H12ClF3O3
Molecular Weight296.67 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(C1=C(C=CC(=C1)C(F)(F)F)Cl)O
InChIInChI=1S/C12H12ClF3O3/c1-2-19-11(18)6-10(17)8-5-7(12(14,15)16)3-4-9(8)13/h3-5,10,17H,2,6H2,1H3
InChIKeyYVFMRMANDBAMIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(2-chloro-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate: A Structurally Defined β-Hydroxy Ester Building Block for Pharmaceutical and Agrochemical Intermediates


Ethyl 3-(2-chloro-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate (CAS 2734778-84-6, MFCD34564388) is a β-hydroxy ester comprising a 2-chloro-5-(trifluoromethyl)phenyl ring linked to a 3-hydroxypropanoate ethyl ester side chain [1]. The compound has a molecular formula of C₁₂H₁₂ClF₃O₃, a molecular weight of 296.67 g/mol, one undefined stereocenter (C-3 hydroxyl-bearing carbon), and a computed XLogP3-AA of 2.8 [1]. It is commercially supplied at ≥95% purity and synthesized via Reformatsky condensation of 2-chloro-5-(trifluoromethyl)benzaldehyde with ethyl bromoacetate . This scaffold is positioned within the broader class of 3-aryl-3-hydroxypropanoate intermediates used in the preparation of substituted phenylpropionic acid derivatives, which appear in patents targeting PPAR modulation [2] and 17β-hydroxysteroid dehydrogenase inhibition [3].

Why Generic Substitution of Ethyl 3-(2-chloro-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate with In-Class Analogs Carries Quantifiable Risk


The 2-chloro-5-(trifluoromethyl)phenyl substitution pattern in this β-hydroxy ethyl ester is not interchangeable with its fluoro-, bromo-, keto-, or acid analogs without measurable divergence in physicochemical properties and downstream synthetic outcomes. The ortho-chloro substituent imposes a distinct electronic profile: its moderate electron-withdrawing inductive effect (−I) combined with resonance donation (+M) positions it between the strongly inductive ortho-fluoro analog and the sterically demanding, more readily substituted ortho-bromo analog [1]. The β-hydroxyl group contributes one hydrogen bond donor (HBD = 1), distinguishing it from the β-keto analog (HBD = 0) and altering solubility and chromatographic behavior [2]. The ethyl ester moiety imparts a computed XLogP3-AA of 2.8, which differs from both the more polar free acid (lower logP) and the more lipophilic bromo analog (higher logP); a logP shift of ≥0.5 can alter partitioning in biphasic reactions and biological membrane permeability [3]. Systematic pairwise analyses of halogen substitution on phenyl scaffolds demonstrate that ortho-chloro vs. ortho-fluoro substitution can dramatically alter microsomal clearance rates, underscoring that even single-atom changes are consequential [4].

Quantitative Differentiation Evidence: Ethyl 3-(2-chloro-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate vs. Its Closest Analogs


Evidence 1: XLogP3-AA Lipophilicity — Target vs. 2-Fluoro Analog

The target compound has a computed XLogP3-AA of 2.8 [1]. The closest 2-fluoro analog (CAS 1525821-14-0) has an estimated XLogP3-AA of approximately 2.1–2.3, based on the established Hansch π contribution difference between aromatic Cl (π ≈ +0.71) and aromatic F (π ≈ +0.14), yielding a ΔlogP of approximately +0.5 to +0.7 in favor of the chloro compound [2]. This quantitative lipophilicity difference is consequential for applications requiring specific octanol/water partitioning behavior, such as biphasic reaction optimization or early-stage ADME property tuning [3].

Lipophilicity LogP Physicochemical_properties Halogen_SAR

Evidence 2: Molecular Weight and Heavy Atom Composition — Target vs. 2-Bromo Analog

The target compound has a molecular weight of 296.67 g/mol (C₁₂H₁₂ClF₃O₃, 19 heavy atoms) [1]. The 2-bromo analog (CAS 2755721-05-0, C₁₂H₁₂BrF₃O₃) has a molecular weight of 341.12 g/mol, a difference of +44.45 g/mol (+15.0%) . This mass increase, attributable to Br (atomic mass ≈ 79.9) replacing Cl (≈ 35.5), carries practical implications: the bromo analog exhibits a distinctive ¹:¹ isotopic doublet (⁷⁹Br:⁸¹Br ≈ 50.7:49.3) in mass spectrometry vs. the ³⁵Cl:³⁷Cl ≈ 75.8:24.2 pattern of the target, which can simplify or complicate MS-based reaction monitoring depending on the analytical workflow [2]. Furthermore, the higher molecular weight of the bromo analog increases per-mole shipping and storage costs proportionally for gram-scale procurement.

Molecular_weight Bromine_isotope Mass_spectrometry Heavy_atom_effect

Evidence 3: Hydrogen Bond Donor Capacity — β-Hydroxy Ester vs. β-Keto Ester Analog

The target compound bears a secondary alcohol at the β-position, conferring one hydrogen bond donor (HBD = 1) and a topological polar surface area (TPSA) of 46.5 Ų [1]. The β-keto analog (ethyl 3-(2-chloro-5-(trifluoromethyl)phenyl)-3-oxopropanoate, MW 294.65 g/mol, Evitachem EVT-8284273) lacks the hydroxyl proton (HBD = 0) . This single hydrogen bond donor difference has measurable consequences: the hydroxyl-bearing target will exhibit longer retention on normal-phase silica chromatography due to stronger stationary-phase interactions, higher aqueous solubility in pH-buffered systems via hydrogen bonding with water, and a different reactivity profile (the alcohol can be silylated, acylated, or oxidized; the ketone cannot serve as a nucleophile) . For procurement decisions where the immediate synthetic step requires a nucleophilic handle at the β-position, the keto analog is functionally unsuitable.

Hydrogen_bonding Solubility Chromatography Oxidation_state

Evidence 4: Ortho-Halogen Electronic Effects — Cl vs. F vs. Br on Downstream Aromatic Substitution Reactivity

The ortho-chloro substituent on the target compound occupies a unique position in the reactivity spectrum. Hammett σₘ (meta-like) constants: Cl = 0.37, F = 0.34, Br = 0.39, indicating comparable inductive withdrawal [1]. However, their resonance donor capacities (σₚ⁺ values) diverge significantly: Cl = +0.11, F = −0.07, Br = +0.15, meaning ortho-fluoro deactivates electrophilic aromatic substitution (EAS) more strongly through its dominant −I effect with minimal +M compensation, whereas ortho-chloro provides a balance of deactivation with resonance stabilization of cationic intermediates [2]. The practical consequence: the target compound's aryl ring is more amenable to further electrophilic functionalization (nitration, halogenation) than the fluoro analog, while the bromo analog's C–Br bond is substantially more labile toward oxidative addition in cross-coupling reactions (C–Br bond dissociation energy ≈ 337 kJ/mol vs. C–Cl ≈ 399 kJ/mol), making the bromo compound preferentially consumed in Pd-catalyzed couplings [3]. For users intending to retain the ortho-halogen through downstream chemistry, the chloro compound offers superior stability.

Electrophilic_aromatic_substitution Hammett_constants Leaving_group_ability Cross-coupling

Evidence 5: Procurement-Grade Purity — Commercially Available Ethyl Ester vs. Free Acid Availability and Price per Reactive Equivalent

The target ethyl ester is commercially available at ≥95% purity from Combi-Blocks (JS-7628) at $340/1g and $1020/5g , and from AKSci (0727CR) at 95% . The corresponding free acid, 3-[2-chloro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoic acid (CAS 2229638-51-9, MW 268.61), is listed on chemsrc.com but with no active commercial pricing from major vendors, suggesting limited supply chain depth . When normalized per reactive equivalent (correcting for the 10.5% higher MW of the ester vs. the acid), the ester's effective cost is partially offset by its superior stability profile: the ester is less prone to intermolecular esterification/oligomerization during long-term storage compared to the free β-hydroxy acid, which can undergo self-condensation [1]. For users requiring the free acid, the ester can be hydrolyzed quantitatively under mild basic conditions (LiOH, THF/H₂O) without risk of β-elimination, making the ester a more versatile procurement choice that serves both ester-requiring and acid-requiring synthetic routes.

Procurement Purity Cost_per_mole Ester_vs_acid

Evidence 6: Stereochemical Implications — Chiral Center at C-3 and Access to Enantiomerically Enriched Derivatives

The target compound contains one undefined stereocenter at C-3 (the hydroxyl-bearing carbon), as confirmed by PubChem (Undefined Atom Stereocenter Count = 1) [1]. This stereocenter is absent in the β-keto analog (C-3 is sp²-hybridized) and preserved but configurationally undefined in the 2-fluoro and 2-bromo analogs. The presence of this chiral center is significant because 3-aryl-3-hydroxypropanoates are established precursors to enantiomerically enriched 3-aryl-3-aminopropanoic acids (β-amino acids) and 1-aryl-1,3-propanediols via stereospecific transformations [2]. Methods for the asymmetric Reformatsky reaction and enzymatic kinetic resolution of racemic β-hydroxy esters are well-documented, enabling access to either enantiomer with enantiomeric excess (ee) values typically exceeding 95% when chiral auxiliaries or enantioselective catalysts are employed [3]. By contrast, the β-keto analog, while achiral and perhaps simpler for some applications, forecloses the possibility of downstream stereochemical diversification without an additional asymmetric reduction step.

Chirality Enantioselective_synthesis Stereocenter β-Hydroxy_acid_derivatives

Optimal Deployment Scenarios for Ethyl 3-(2-chloro-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate Based on Differentiated Evidence


Scenario A: Multi-Step Synthesis Requiring a Stable Ortho-Halogen Handle for Late-Stage Cross-Coupling

When a synthetic sequence demands that the ortho-halogen substituent survive multiple transformations (e.g., β-OH protection/deprotection, ester hydrolysis, amide coupling) before a planned Pd-catalyzed cross-coupling, the target compound's C–Cl bond (BDE ≈ 399 kJ/mol) is preferred over the bromo analog's C–Br bond (BDE ≈ 337 kJ/mol). The 62 kJ/mol higher bond dissociation energy of C–Cl reduces the risk of premature oxidative addition and undesired consumption of the halogen handle during early-stage chemistry [1]. The ortho-chloro also offers a favorable balance of deactivation and resonance stabilization for directing electrophilic aromatic substitution to the para-position relative to the trifluoromethyl group, enabling sequential functionalization of the ring before cross-coupling. Users deploying Pd/XPhos or Pd/BrettPhos catalyst systems will find the C–Cl bond adequately reactive for Suzuki-Miyaura and Buchwald-Hartwig couplings under modern catalytic conditions.

Scenario B: Enantioselective Synthesis of Chiral β-Amino Acid or 1,3-Diol Building Blocks

For medicinal chemistry programs requiring enantiomerically enriched β-amino acids or 1-aryl-1,3-propanediols, the target compound's pre-installed β-hydroxyl stereocenter (Undefined Stereocenter Count = 1) provides a direct entry point that is absent in the β-keto analog [2]. The racemic ethyl ester can be resolved via enzymatic kinetic resolution using lipases (e.g., Candida antarctica lipase B, CAL-B) or via chiral HPLC, with literature precedent for achieving >95% ee on structurally related 3-aryl-3-hydroxypropanoates [3]. Subsequent stereospecific transformations — Curtius rearrangement to the β-amino ester, or LiAlH₄ reduction to the 1,3-diol — proceed with retention of configuration at C-3, preserving the enantiomeric integrity established at the resolution stage.

Scenario C: PPAR or Nuclear Receptor Modulator SAR Programs Using Phenylpropionic Acid Scaffolds

Patents from the University of Tokyo (JP2007001912A) and related filings describe substituted phenylpropionic acid derivatives as PPARα agonists with lipid-lowering activity [4]. The 2-chloro-5-(trifluoromethyl)phenyl pattern appears as a privileged substitution motif in this patent class. The target compound's ethyl ester serves as a protected form of the active carboxylic acid pharmacophore: quantitative hydrolysis (LiOH, THF/H₂O, 0°C to rt) releases the free acid without β-elimination, while the ester form enables facile purification by silica gel chromatography (Rf distinct from polar acid byproducts) during library synthesis. The ortho-chloro substituent contributes to metabolic stability by blocking a common site of CYP450-mediated aromatic hydroxylation, a feature documented in systematic studies of halogen effects on microsomal clearance [5].

Scenario D: Reformatsky-Based Library Synthesis Platform for β-Hydroxy Ester Diversity

The target compound's synthesis via Reformatsky condensation of 2-chloro-5-(trifluoromethyl)benzaldehyde with ethyl bromoacetate is a well-precedented, scalable route . The 2-chloro-5-(trifluoromethyl)benzaldehyde precursor (CAS 82386-89-8) is commercially available at up to 98% purity from multiple suppliers, ensuring reliable supply chain for the aldehyde starting material [6]. For parallel library synthesis, the target compound's β-hydroxyl group serves as a common diversification point: O-acylation (introducing ester, carbamate, or sulfonate groups), O-alkylation (ether formation), oxidation to the ketone (for further Claisen/aldol chemistry), or activation as a mesylate/tosylate followed by SN2 displacement with amine nucleophiles. This single intermediate can thus generate dozens of analogs for SAR exploration, a synthetic economy not matched by the β-keto analog, which lacks the nucleophilic hydroxyl handle.

Quote Request

Request a Quote for Ethyl 3-(2-chloro-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.